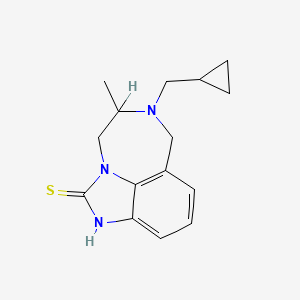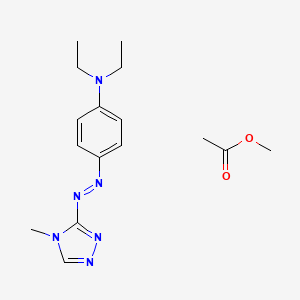
Phosphonium, triphenyl(3-(phenylthio)-2-butenyl)-, (E)-, tetrafluoroborate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, triphenyl(3-(phenylthio)-2-butenyl)-, (E)-, tetrafluoroborate(1-) is a quaternary phosphonium salt. These compounds are known for their stability and versatility in various chemical reactions. The specific structure of this compound includes a triphenylphosphonium core with a 3-(phenylthio)-2-butenyl substituent, and it is paired with a tetrafluoroborate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium salts typically involves the alkylation of tertiary phosphines. For this compound, triphenylphosphine reacts with an appropriate alkyl halide under controlled conditions to form the desired phosphonium salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of phosphonium salts often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Phosphonium salts can undergo various chemical reactions, including:
Oxidation: Phosphonium salts can be oxidized to form phosphine oxides.
Reduction: They can be reduced back to tertiary phosphines.
Substitution: The alkyl or aryl groups attached to the phosphorus atom can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tertiary phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Phosphonium salts have a wide range of applications in scientific research:
Chemistry: Used as phase-transfer catalysts and in Wittig reactions to form alkenes.
Biology: Investigated for their potential as antimicrobial agents.
Medicine: Explored for drug delivery systems due to their ability to penetrate cell membranes.
Industry: Used in the synthesis of ionic liquids, which are solvents with unique properties useful in green chemistry
Mechanism of Action
The mechanism of action of phosphonium salts often involves their ability to act as phase-transfer catalysts, facilitating the transfer of reactants between different phases (e.g., aqueous and organic). This property is due to the lipophilic nature of the triphenylphosphonium group, which allows it to interact with both hydrophilic and hydrophobic substances .
Comparison with Similar Compounds
Similar Compounds
- Tetraphenylphosphonium chloride
- Triphenylmethylphosphonium bromide
- Triphenylpropylphosphonium iodide
Uniqueness
Phosphonium, triphenyl(3-(phenylthio)-2-butenyl)-, (E)-, tetrafluoroborate(1-) is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other phosphonium salts.
Properties
CAS No. |
64691-52-7 |
|---|---|
Molecular Formula |
C28H26BF4PS |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
triphenyl-[(Z)-3-phenylsulfanylbut-2-enyl]phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C28H26PS.BF4/c1-24(30-28-20-12-5-13-21-28)22-23-29(25-14-6-2-7-15-25,26-16-8-3-9-17-26)27-18-10-4-11-19-27;2-1(3,4)5/h2-22H,23H2,1H3;/q+1;-1/b24-22-; |
InChI Key |
NLYHRJDBVYIGQK-WKKHQKTCSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/SC4=CC=CC=C4 |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















